molecular formula C8H4ClF3N2O2 B12553695 Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- CAS No. 145372-31-2

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-

Cat. No.: B12553695
CAS No.: 145372-31-2
M. Wt: 252.58 g/mol
InChI Key: IWQPLTUVTUCFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is a chemical compound with the molecular formula C8H4ClF3N2O2. It is known for its unique structural properties, which include a trifluoromethyl group and a nitrophenyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Scientific Research Applications

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with trifluoromethyl groups.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- involves its reactive functional groups. The trifluoromethyl group imparts unique electronic properties, making the compound a strong electrophile. This allows it to react readily with nucleophiles, facilitating various chemical transformations. The nitrophenyl group can undergo reduction and oxidation, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from similar compounds .

Properties

CAS No.

145372-31-2

Molecular Formula

C8H4ClF3N2O2

Molecular Weight

252.58 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-1-3-6(4-2-5)14(15)16/h1-4H

InChI Key

IWQPLTUVTUCFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.